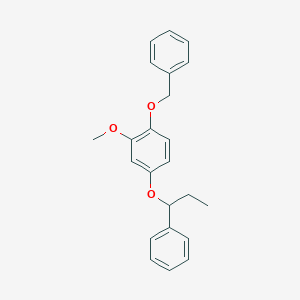
1-(Benzyloxy)-2-methoxy-4-(1-phenylpropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-methoxy-4-(1-phenylpropoxy)benzene is an organic compound with a complex structure that includes benzyloxy, methoxy, and phenylpropoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2-methoxy-4-(1-phenylpropoxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyloxy and methoxy-substituted benzene derivatives with phenylpropyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-2-methoxy-4-(1-phenylpropoxy)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzyloxy and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-2-methoxy-4-(1-phenylpropoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-methoxy-4-(1-phenylpropoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyloxy)-2-methoxy-4-(1-phenylethoxy)benzene
- 1-(Benzyloxy)-2-methoxy-4-(1-phenylbutoxy)benzene
- 1-(Benzyloxy)-2-methoxy-4-(1-phenylmethoxy)benzene
Uniqueness
1-(Benzyloxy)-2-methoxy-4-(1-phenylpropoxy)benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and various research applications.
Properties
CAS No. |
61654-82-8 |
|---|---|
Molecular Formula |
C23H24O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-methoxy-1-phenylmethoxy-4-(1-phenylpropoxy)benzene |
InChI |
InChI=1S/C23H24O3/c1-3-21(19-12-8-5-9-13-19)26-20-14-15-22(23(16-20)24-2)25-17-18-10-6-4-7-11-18/h4-16,21H,3,17H2,1-2H3 |
InChI Key |
CKFCASJBECCKMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)OC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















